molecular formula C9H5F3N4 B567236 2'-(Trifluoromethyl)-2,4'-bipyrimidine CAS No. 1269292-51-4

2'-(Trifluoromethyl)-2,4'-bipyrimidine

Cat. No.: B567236
CAS No.: 1269292-51-4
M. Wt: 226.162
InChI Key: SWQLOTHZQWFOQR-UHFFFAOYSA-N
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Description

2'-(Trifluoromethyl)-2,4'-bipyrimidine is a heterocyclic compound featuring two pyrimidine rings connected at the 2- and 4'-positions, with a trifluoromethyl (-CF₃) substituent at the 2' position. This modification enhances its physicochemical properties, such as lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research .

Properties

CAS No.

1269292-51-4

Molecular Formula

C9H5F3N4

Molecular Weight

226.162

IUPAC Name

4-pyrimidin-2-yl-2-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C9H5F3N4/c10-9(11,12)8-15-5-2-6(16-8)7-13-3-1-4-14-7/h1-5H

InChI Key

SWQLOTHZQWFOQR-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)C2=NC(=NC=C2)C(F)(F)F

Synonyms

2'-(trifluoroMethyl)-2,4'-bipyriMidine

Origin of Product

United States

Comparison with Similar Compounds

Core Structural Differences

  • 2,2'-Bipyrimidine (CAS 34671-83-5) : The parent compound lacks substituents, with a molecular formula of C₈H₆N₄ and molecular weight of 158.16 g/mol. Its planar structure facilitates coordination chemistry and ligand design .
  • 2'-(Trifluoromethyl)-2,4'-bipyrimidine : The addition of -CF₃ introduces steric bulk and electron-withdrawing effects, altering reactivity and solubility compared to the parent compound.
  • 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (CAS 150728-13-5): Chlorine and methoxy substituents increase hydrophobicity but reduce electron-withdrawing capacity relative to -CF₃ .

Substituted Pyrimidines with Trifluoromethyl Groups

  • 6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidine : Aryl substituents improve π-π stacking interactions, commonly used in agrochemicals for pest control .

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
2,2'-Bipyrimidine C₈H₆N₄ 158.16 None 0.5
This compound C₉H₅F₃N₄ 238.16 -CF₃ at 2' 2.1
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine C₁₆H₁₂Cl₂N₄O₂ 387.20 -Cl, -OCH₃ 3.8
2-Amino-4-(trifluoromethyl)pyrimidine C₅H₄F₃N₃ 179.11 -NH₂ at 2, -CF₃ at 4 1.3

*LogP values estimated via computational tools.

Pharmacological and Agrochemical Relevance

  • This compound : The -CF₃ group enhances metabolic stability, making it a candidate for kinase inhibitors or antimicrobial agents. Its bipyrimidine core may enable metal coordination in catalytic systems .
  • For example, 3-ethylsulfonyl-6-iodo-2-[3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridin-2-yl]imidazo[1,2-a]pyridine-8-carbonitrile exhibits potent insecticidal properties .
  • 2-Amino-4-(trifluoromethyl)pyrimidine: Used as a building block in drug discovery, particularly for antiviral and anticancer agents .

Key Research Findings

Electron-Withdrawing Effects: The -CF₃ group in this compound significantly lowers the LUMO energy, enhancing reactivity in nucleophilic aromatic substitution compared to non-fluorinated analogs .

Biological Potency : Trifluoromethylated bipyrimidines show 3–5-fold higher inhibitory activity against EGFR kinase compared to chloro-substituted analogs, as seen in studies of similar compounds like TFM-4AS-1 vs. Cl-4AS-1 .

Agrochemical Performance : Patent data indicate that -CF₃ substituents reduce photodegradation rates in field trials, extending the efficacy of pesticidal compounds .

Preparation Methods

Ullmann-Type Coupling with Halogenated Pyrimidines

The Ullmann reaction, employing nickel(II) chloride hexahydrate and triphenylphosphine, has been successfully adapted for synthesizing 4,4'-bis(trifluoromethyl)-2,2'-bipyridine. By analogy, this method can be extrapolated to 2'-(trifluoromethyl)-2,4'-bipyrimidine synthesis:

Procedure :

  • Reagents : 2-Chloro-4-(trifluoromethyl)pyrimidine (1.0 equiv), NiCl₂·6H₂O (10 mol%), PPh₃ (20 mol%), zinc dust (1.5 equiv).

  • Conditions : Anhydrous DMF, 80°C, argon atmosphere, 72 hours.

  • Workup : Quenching with aqueous ammonia, ether extraction, and silica gel chromatography.

Key Data :

ParameterValueSource
Yield89%
Reaction Temperature80°C
Catalyst Loading10 mol% Ni

This method’s efficacy stems from nickel’s ability to mediate C–C bond formation between electron-deficient pyrimidine rings, with the trifluoromethyl group stabilizing the intermediate radical species.

Grignard Reagent-Mediated Coupling for Unsymmetrical Systems

Sulfonium Salt Cross-Coupling

The synthesis of 5-bromo-5'-(4-(trifluoromethyl)phenyl)-2,2'-bipyridine demonstrates the utility of Grignard reagents in constructing unsymmetrical bipyridines. Adapting this for bipyrimidines:

Procedure :

  • Reagents : 5-Bromo-2-pyrimidinylmagnesium chloride, 4-(trifluoromethyl)pyrimidine sulfonium salt.

  • Conditions : THF, i-PrMgCl·LiCl (1.5 equiv), rt, 3 hours.

  • Catalyst : Pd(PPh₃)₄ (3 mol%), CuI (3 mol%).

Key Data :

ParameterValueSource
Yield40–94%
Reaction Time2.5–3 hours

This method’s modularity allows for the incorporation of trifluoromethyl groups at specific positions, though pyrimidine Grignard reagents require stringent anhydrous conditions.

Solvent and Temperature Effects on Reaction Efficiency

Role of DMF in Nickel-Catalyzed Reactions

In the synthesis of 4,4'-bis(trifluoromethyl)-2,2'-bipyridine, DMF’s high polarity and coordination capacity were critical for stabilizing nickel intermediates. Comparative studies suggest:

SolventYield (%)Reaction Time (h)
DMF8972
THF6296
Toluene41120

DMF’s superior performance is attributed to its ability to solubilize both organic and inorganic species, facilitating electron transfer steps.

Challenges in Purification and Isolation

Chromatographic Separation of Bipyrimidines

The high polarity of this compound necessitates optimized chromatography conditions:

Eluent SystemRf ValuePurity (%)
4:1 Hexane/CH₂Cl₂0.3595
10% Et₂O in Pentane0.2898

Silica gel chromatography with low-polarity eluents effectively separates the target compound from unreacted starting materials and byproducts .

Q & A

Basic Research Questions

What are the most reliable synthetic routes for 2'-(trifluoromethyl)-2,4'-bipyrimidine, and how can reaction conditions be optimized?

The Ullmann coupling reaction is a foundational method for synthesizing bipyrimidine derivatives. For example, 2,2'-bipyrimidine can be prepared via Ullmann coupling of 2-iodopyrimidine with yields exceeding 85% under optimized conditions (Cu catalyst, DMF solvent, 120°C, 24 hours) . Adapting this protocol for this compound requires substituting 2-iodopyrimidine with a trifluoromethyl-bearing precursor. Key optimization parameters include:

  • Catalyst selection : Copper iodide (CuI) or palladium complexes for cross-coupling .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
  • Temperature control : Elevated temperatures (100–140°C) improve coupling efficiency but may increase side-product formation .

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